Methyl 5-oxopyrrolidine-3-carboxylate
Overview
Description
Methyl 5-oxopyrrolidine-3-carboxylate, with the chemical formula C6H9NO3, is a compound known for its applications in the pharmaceutical and chemical industries. This compound, also referred to as Methyl 5-oxo-1-pyrrolidinecarboxylate, is a white crystalline solid. It is commonly used as an intermediate in the synthesis of various pharmaceutical compounds, including antiviral and antibacterial agents . Its unique structure, containing both an oxo and a carboxylate group, allows for diverse chemical reactions and functional group transformations .
Scientific Research Applications
Methyl 5-oxopyrrolidine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of antiviral, antibacterial, and anticancer agents.
Industry: The compound is employed in the production of agrochemicals and specialty chemicals
Safety and Hazards
Future Directions
The pyrrolidine ring, which is a part of Methyl 5-oxopyrrolidine-3-carboxylate, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . Pyrrolidine and its derivatives are key chiral precursors in the asymmetric synthesis of natural amino acid analogs, heterocyclic compounds, and other biologically active substances . This suggests that this compound could have potential applications in the development of new drugs and treatments.
Mechanism of Action
Target of Action
Methyl 5-oxopyrrolidine-3-carboxylate primarily targets enzymes involved in neurotransmitter regulation, particularly those associated with glutamate metabolism. Glutamate is a key neurotransmitter in the central nervous system, playing a crucial role in synaptic transmission and plasticity .
Mode of Action
The compound interacts with its targets by inhibiting the activity of specific enzymes, such as glutaminase, which converts glutamine to glutamate. This inhibition leads to a decrease in glutamate levels, thereby modulating excitatory neurotransmission. The interaction typically involves binding to the active site of the enzyme, preventing substrate access and subsequent catalytic activity .
Biochemical Pathways
This compound affects the glutamate-glutamine cycle, a critical pathway in neurotransmitter recycling. By inhibiting glutaminase, the compound reduces the conversion of glutamine to glutamate, leading to decreased excitatory signaling. This modulation can impact various downstream effects, including synaptic plasticity, learning, and memory processes .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound is typically absorbed through the gastrointestinal tract and distributed widely across tissues, including the brain. It undergoes hepatic metabolism, primarily through hydrolysis and oxidation, and is excreted via the renal route. These properties influence its bioavailability and therapeutic efficacy .
Result of Action
At the molecular level, the inhibition of glutaminase leads to reduced glutamate synthesis, which can decrease excitotoxicity—a condition where excessive glutamate causes neuronal damage. At the cellular level, this results in neuroprotective effects, potentially beneficial in conditions like epilepsy, neurodegenerative diseases, and ischemic brain injury .
Action Environment
Environmental factors such as pH, temperature, and the presence of other ions or molecules can influence the stability and efficacy of this compound. For instance, acidic or basic conditions can affect its stability, while temperature variations can impact its pharmacokinetic properties. Additionally, interactions with other drugs or dietary components can modify its absorption and metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 5-oxopyrrolidine-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with methyl chloroformate under basic conditions. The reaction typically proceeds as follows:
- Pyrrolidine is reacted with methyl chloroformate in the presence of a base such as sodium hydroxide.
- The reaction mixture is stirred at room temperature for several hours.
- The product is then purified through recrystallization or column chromatography .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes:
- Mixing pyrrolidine and methyl chloroformate in a reactor.
- Adding a base to the mixture to initiate the reaction.
- Controlling the reaction temperature and time to optimize yield.
- Purifying the product through distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-oxopyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrrolidine derivatives.
Comparison with Similar Compounds
- Methyl 3-aryl(pyridyl)-5-oxopyrrolidine-2-carboxylates
- Methyl 1-benzyl-5-oxo-3-pyrrolidinecarboxylate
- Pyrrolidine-2-one derivatives
Comparison: Methyl 5-oxopyrrolidine-3-carboxylate is unique due to its specific combination of an oxo and a carboxylate group, which allows for diverse chemical reactions and functional group transformations. Compared to similar compounds, it offers a balance of reactivity and stability, making it a versatile intermediate in various synthetic pathways .
Properties
IUPAC Name |
methyl 5-oxopyrrolidine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c1-10-6(9)4-2-5(8)7-3-4/h4H,2-3H2,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJRTVLWHONLTLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(=O)NC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30519337 | |
Record name | Methyl 5-oxopyrrolidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30519337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35309-35-4 | |
Record name | Methyl 5-oxopyrrolidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30519337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Oxo-pyrrolidine-3-carboxylic acid methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the crystal structure of Ethyl 1-benzyl-4-hydroxy-2-methyl-5-oxopyrrolidine-3-carboxylate?
A1: The crystal structure analysis revealed that the pyrrolidine ring in this compound adopts a twist conformation and forms a near-perpendicular angle with the phenyl ring []. Additionally, the molecules arrange themselves as dimers in the crystal lattice, held together by strong O—H⋯O hydrogen bonds and further stabilized by weaker C—H⋯O and C—H⋯π interactions []. These structural details provide valuable insights into the compound's conformation and intermolecular interactions, which can be crucial for understanding its physicochemical properties and potential applications in material science.
Q2: What spectroscopic data were used to characterize Ethyl 1-benzyl-4-hydroxy-2-methyl-5-oxopyrrolidine-3-carboxylate?
A2: While the article mentions that "Full synthetic and spectroscopic details are given" [], it does not explicitly list the specific spectroscopic techniques employed. It can be inferred that standard characterization methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy were likely used to confirm the compound's structure and identify functional groups.
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